molecular formula C15H18N4 B14649089 4-(Dimethylamino)-N-phenylbenzene-1-carboximidohydrazide CAS No. 42918-09-2

4-(Dimethylamino)-N-phenylbenzene-1-carboximidohydrazide

Cat. No.: B14649089
CAS No.: 42918-09-2
M. Wt: 254.33 g/mol
InChI Key: YLUDTVLBKISXAR-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-N-phenylbenzene-1-carboximidohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a carboximidohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-N-phenylbenzene-1-carboximidohydrazide typically involves the reaction of 4-(dimethylamino)benzaldehyde with phenylhydrazine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired hydrazide compound. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-N-phenylbenzene-1-carboximidohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Dimethylamino)-N-phenylbenzene-1-carboximidohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-N-phenylbenzene-1-carboximidohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dimethylamino)-N-phenylbenzene-1-carboximidohydrazide is unique due to its specific structural features, such as the presence of both dimethylamino and carboximidohydrazide groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from similar compounds .

Properties

CAS No.

42918-09-2

Molecular Formula

C15H18N4

Molecular Weight

254.33 g/mol

IUPAC Name

N-amino-4-(dimethylamino)-N-phenylbenzenecarboximidamide

InChI

InChI=1S/C15H18N4/c1-18(2)13-10-8-12(9-11-13)15(16)19(17)14-6-4-3-5-7-14/h3-11,16H,17H2,1-2H3

InChI Key

YLUDTVLBKISXAR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=N)N(C2=CC=CC=C2)N

Origin of Product

United States

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